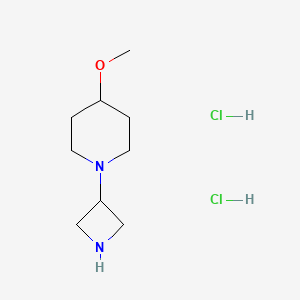

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, also known as AZD-4MP, is a novel piperidine-based compound with a range of potential applications in scientific research. AZD-4MP has been used in a variety of studies, including those related to its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

Anti-Tubercular Applications

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride and its analogues have been investigated for their potential anti-tubercular activity. Research by Thomas, George, and Harindran (2014) focused on designing azetidinone derivatives with 1, 2, 4-triazole for this purpose. They conducted molecular docking experiments to identify potential drug candidates and found that certain azetidinone derivatives exhibited good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, suggesting their potential in tuberculosis treatment (Thomas, George, & Harindran, 2014).

Heterocyclic Chemistry and Drug Synthesis

The compound's framework is pivotal in heterocyclic chemistry, particularly in the synthesis of pharmaceuticals. Research by Dejaegher, Mangelinckx, and de Kimpe (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines, which are similar in structure to 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride. These compounds were used to explore ring transformations and the formation of aziridines, contributing to the understanding of azetidinone chemistry and its application in drug development (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Antimicrobial and Antifungal Activity

Similar azetidinone compounds have been synthesized and evaluated for their antimicrobial properties. A study by Adem et al. (2022) on various azetidinone derivatives demonstrated considerable antibacterial and antifungal activity, comparable to reference drugs. This suggests the potential use of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride analogues in treating bacterial and fungal infections (Adem, Boda, Sirgamalla, & Macha, 2022).

Application in β-Lactam Antibiotics

Azetidinone compounds, closely related to 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, have been explored in the synthesis of β-lactam antibiotics. For example, Haruo et al. (1988) synthesized cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyehtyl)-2-azetidinone, a key intermediate for monobactam analogues, displaying strong activity against gram-negative bacteria. This demonstrates the compound's relevance in antibiotic development (Haruo et al., 1988).

properties

IUPAC Name |

1-(azetidin-3-yl)-4-methoxypiperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBXDCINCZUBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopenta[c][1,2]oxazole-4,2'-[1,3]dioxolane]](/img/structure/B573180.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B573187.png)